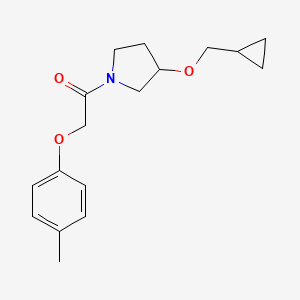
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a 4-methylphenoxy group
Preparation Methods
The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the unique structure of the compound allows it to interact with multiple sites within a biological system .
Comparison with Similar Compounds
Similar compounds to 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethan-1-one include other pyrrolidine derivatives and phenoxy compounds. These compounds share structural similarities but differ in their functional groups and overall biological activity. The uniqueness of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethan-1-one lies in its combination of the cyclopropylmethoxy and 4-methylphenoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C17H23NO3/c1-13-2-6-15(7-3-13)21-12-17(19)18-9-8-16(10-18)20-11-14-4-5-14/h2-3,6-7,14,16H,4-5,8-12H2,1H3 |
InChI Key |
AQNMYINQNBQQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















